molecular formula C20H21ClF3N5 B4861970 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE

Cat. No.: B4861970
M. Wt: 423.9 g/mol
InChI Key: NSPTWKBXMPFFNU-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, along with an ethylpiperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the condensation of a suitable aminopyrazole with a chlorophenyl-substituted aldehyde under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution of the pyrazolo[1,5-a]pyrimidine core with ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets. As a selective estrogen receptor β (ERβ) antagonist, the compound binds to the ERβ receptor and inhibits its activity. This can lead to the suppression of tumor cell growth in certain cancers that express ERβ . The compound’s interaction with other molecular targets and pathways is also being investigated to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its selective antagonism of ERβ and potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5/c1-3-27-8-10-28(11-9-27)16-12-13(2)25-19-17(14-6-4-5-7-15(14)21)18(20(22,23)24)26-29(16)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPTWKBXMPFFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE

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